2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
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Overview
Description
“2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid” is a chemical compound with the molecular formula C15H17NO3 . It is a derivative of carbazole, a class of organic compounds containing a carbazole moiety, which consists of two benzene rings fused onto a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C15H17NO3 . The compound contains a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused onto a pyrrole ring . Additionally, it has a methoxy group (-OCH3) and an acetic acid group (-COOH) attached to the carbazole ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.31 . Other physical and chemical properties such as boiling point and solubility are not provided in the search results .Scientific Research Applications
Novel Compound Synthesis and Biological Activities
- A study explored the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating the potential for creating compounds with significant antimicrobial activities against various strains of microbes. This indicates the role of methoxyphenoxy acetic acid derivatives in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Fluorescent Probes and Photophysical Studies
- Research into fluorescent carboxylic acid derivatives with the 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety revealed compounds showing fluorescence maxima shifts in higher polarity mediums, hinting at applications in solvatochromic probes and the study of intermolecular interactions (Mitra, Ghosh, Chakraborty, Basu, & Saha, 2013).
Solar Cell Applications
- The impact of methoxy groups on the performance of dye-sensitized solar cells (DSSCs) was examined through the synthesis of organic photosensitizers, demonstrating how variations in donor molecules can influence photophysical, electrochemical, and photovoltaic properties, thus contributing to the advancement of solar energy conversion technologies (Avhad, Jadhav, Patil, Chowdhury, Islam, Bedja, & Sekar, 2019).
Synthesis and Characterization of Polycyclic Heteroaromatic Compounds
- The utility of 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride in synthesizing novel polycyclic heteroaromatic compounds indicates its significance in the development of new chemical entities with potential applications in various fields, including materials science and pharmaceutical research (Patankar, Khombare, Khanwelkar, & Shet, 2008).
Photophysics and Hydrogen Bond Sensitivity
- The study of two new fluorophores derived from tetrahydrocarbazolone showcases their solvent polarity sensitivity, particularly in the excited state, suggesting applications in studying solvent dynamics and the development of sensors based on hydrogen bonding and polarity changes (Ghosh, Mitra, Saha, & Basu, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(6-methoxy-1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-19-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16(14)9-15(17)18/h6-8H,2-5,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJPTLYTGHUIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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